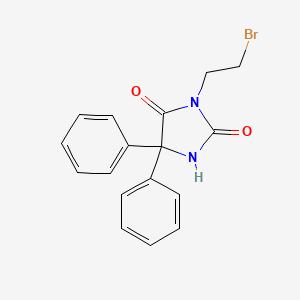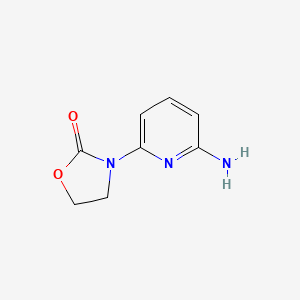
Phenol, o-(2-(methylamino)propyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, o-(2-(methylamino)propyl)-, hydrochloride is a chemical compound with a phenol group substituted at the ortho position with a 2-(methylamino)propyl group, and it is in the form of its hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, o-(2-(methylamino)propyl)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with phenol, which is readily available.
Substitution Reaction: The ortho position of the phenol is substituted with a 2-(methylamino)propyl group. This can be achieved through a nucleophilic substitution reaction where the phenol reacts with a suitable alkylating agent in the presence of a base.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, o-(2-(methylamino)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, o-(2-(methylamino)propyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a tool to study enzyme interactions.
Industry: The compound can be used in the manufacture of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Phenol, o-(2-(methylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions with aromatic residues in proteins, while the 2-(methylamino)propyl group can interact with amino acid side chains through ionic and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenol, o-(2-(methylamino)propyl)-, hydrochloride can be compared with other similar compounds such as:
- Phenol, o-(2-(ethylamino)propyl)-, hydrochloride
- Phenol, o-(2-(dimethylamino)propyl)-, hydrochloride
- Phenol, o-(2-(methylamino)butyl)-, hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(methylamino)propyl group at the ortho position of the phenol ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61866-77-1 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
2-[2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-5-3-4-6-10(9)12;/h3-6,8,11-12H,7H2,1-2H3;1H |
InChI-Schlüssel |
DOARZSIFJRHEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
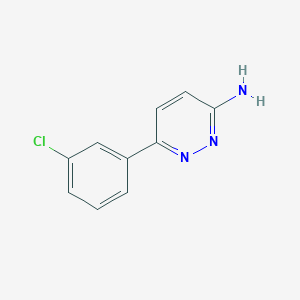
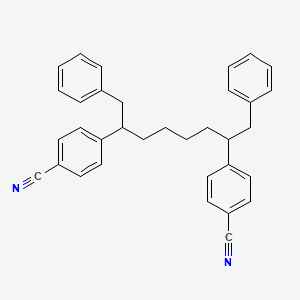
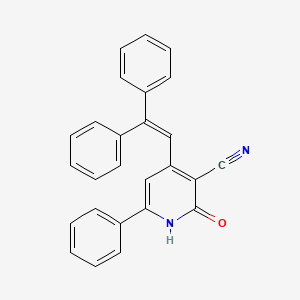
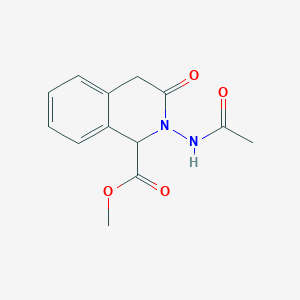

![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
